molecular formula C9H7ClN2O B7766443 8-chloro-2-methyl-1H-quinazolin-4-one

8-chloro-2-methyl-1H-quinazolin-4-one

Cat. No.: B7766443
M. Wt: 194.62 g/mol
InChI Key: KEGYAYOQTQMORC-UHFFFAOYSA-N
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Description

8-Chloro-2-methyl-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are of significant interest in medicinal chemistry. This compound features a quinazoline core with a chlorine atom at the 8th position and a methyl group at the 2nd position, making it a unique derivative with potential pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-methyl-1H-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of 2-methyl-3,1-benzoxazin-4-one with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 8th position. The reaction is carried out under reflux conditions, followed by neutralization and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-methyl-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-chloro-2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit kinases or other enzymes, leading to the disruption of cellular processes such as cell division or signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-2-methyl-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both the chlorine atom and the methyl group contributes to its potential as a versatile pharmacophore in drug discovery .

Properties

IUPAC Name

8-chloro-2-methyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-11-8-6(9(13)12-5)3-2-4-7(8)10/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGYAYOQTQMORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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